molecular formula C7H11N2O5P B8531100 diethyl 5-hydantoylphosphonate

diethyl 5-hydantoylphosphonate

Cat. No.: B8531100
M. Wt: 234.15 g/mol
InChI Key: CPMFHYYHPYTMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 5-hydantoylphosphonate is a chemical compound that belongs to the class of phosphonate derivatives It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-hydantoylphosphonate typically involves the reaction of diethyl phosphite with an appropriate imidazole derivative. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further reacted with diethyl phosphite under controlled conditions . The reaction conditions often involve the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

diethyl 5-hydantoylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

diethyl 5-hydantoylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 5-hydantoylphosphonate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phosphonate group can also participate in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl 5-hydantoylphosphonate is unique due to its specific imidazole ring structure and the presence of the phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11N2O5P

Molecular Weight

234.15 g/mol

IUPAC Name

5-diethoxyphosphorylimidazole-2,4-dione

InChI

InChI=1S/C7H11N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h3-4H2,1-2H3,(H,8,10,11)

InChI Key

CPMFHYYHPYTMEL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=NC(=O)NC1=O)OCC

Origin of Product

United States

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